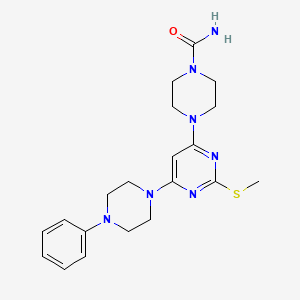
4-(2-(Methylsulfanyl)-6-(4-phenylpiperazino)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Methylsulfanyl)-6-(4-phenylpiperazino)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide is a complex organic compound characterized by a unique structure incorporating several functional groups
Synthetic Routes and Reaction Conditions:
The synthesis involves the use of reagents such as methyl sulfide, phenylpiperazine, and appropriate pyrazine derivatives, often under catalytic conditions to ensure high yields.
Reaction conditions generally include controlled temperatures, the use of solvents like dimethyl sulfoxide (DMSO), and precise pH adjustments.
Industrial Production Methods:
Large-scale production may employ continuous flow reactors to enhance efficiency and control over reaction parameters.
The process optimization aims to maximize yield, minimize by-products, and ensure the purity of the final compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, primarily affecting the sulfur and amine groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the piperazine moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the pyrimidine ring and the phenyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituents: Various halides (Cl, Br) or alkylating agents under different acidic or basic conditions.
Major Products Formed:
The major products depend on the reaction type, but can include sulfoxide derivatives, reduced amines, and various substituted pyrimidines.
科学研究应用
4-(2-(Methylsulfanyl)-6-(4-phenylpiperazino)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide has wide-ranging applications, including:
Chemistry:
Used as a building block in the synthesis of more complex molecules.
Serves as an intermediate in the development of new materials with unique properties.
Biology:
Investigated for its potential as an enzyme inhibitor, affecting various biochemical pathways.
Explored in studies on cellular signaling and molecular interactions.
Medicine:
Potential therapeutic agent due to its ability to interact with specific molecular targets.
Investigated for applications in treating various diseases, including cancer and neurological disorders.
Industry:
Utilized in the manufacture of specialized coatings and materials.
作用机制
The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors.
It may inhibit or modulate the activity of these targets, altering biochemical pathways and cellular processes.
The exact pathways involved can vary, but typically include binding to active sites on enzymes or receptors, disrupting normal functions.
相似化合物的比较
Other pyrimidine derivatives with similar structural motifs.
Compounds like 4-aminopyrimidine, 4-(2-methylthio) pyrimidine, and various piperazine derivatives.
Uniqueness:
The combination of the methylsulfanyl, 4-phenylpiperazino, and pyrazinecarboxamide groups confers unique chemical reactivity and biological activity.
Its specific structure allows for versatile applications across different scientific disciplines, setting it apart from related compounds.
There you have it—a detailed look at 4-(2-(Methylsulfanyl)-6-(4-phenylpiperazino)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide
属性
IUPAC Name |
4-[2-methylsulfanyl-6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7OS/c1-29-20-22-17(15-18(23-20)26-11-13-27(14-12-26)19(21)28)25-9-7-24(8-10-25)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H2,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLXEOKDCKPVFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCN(CC2)C(=O)N)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2695448.png)
![N'-(2,4-difluorophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2695450.png)
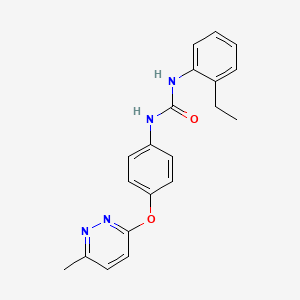
![2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2695454.png)
![6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2695455.png)
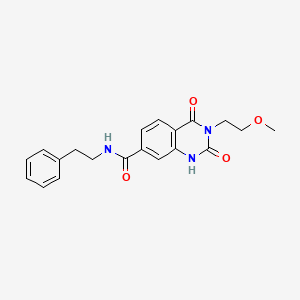
![3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/new.no-structure.jpg)

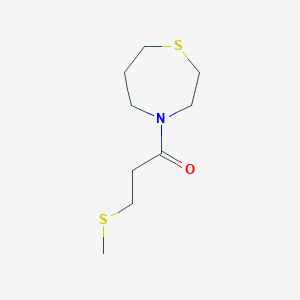
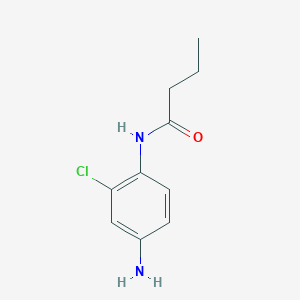
![N-(4-bromo-2-methylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2695468.png)
![1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2695469.png)
![3-[(3-Chloro-4-methylphenyl)amino]propanoic acid](/img/structure/B2695470.png)

